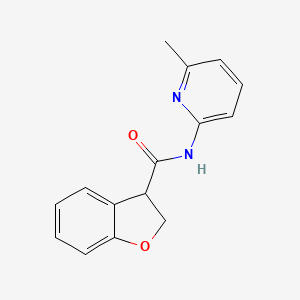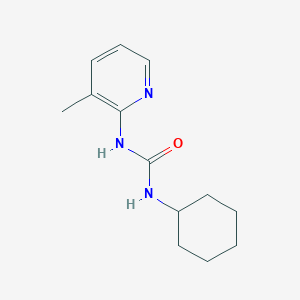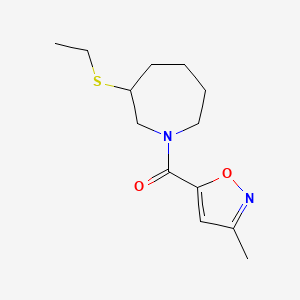![molecular formula C20H23N3O2 B7562923 N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anticancer properties. DMXAA was first synthesized in the early 1990s and has since undergone extensive scientific research to determine its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide works by activating the immune system and causing the release of cytokines and chemokines. This leads to the recruitment of immune cells to the site of the tumor, where they can induce tumor cell death. This compound also inhibits the formation of blood vessels in the tumor, which can limit its growth and spread.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important in the immune response to tumors. This compound can also increase the levels of reactive oxygen species (ROS) in tumor cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide in lab experiments is its selectivity for tumor cells. This allows for more accurate testing of its anticancer properties without affecting normal cells. However, this compound can be difficult to work with due to its low solubility in water and other solvents. It also has a short half-life in the body, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide. One area of interest is in combination therapy with other anticancer agents. This compound has been shown to enhance the effects of other chemotherapy drugs, making it a potential candidate for combination therapy. Another area of research is in the development of more soluble forms of this compound, which could improve its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in cancer therapy.
Synthesis Methods
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylbenzoic acid with 3-dimethylaminopropylamine and 2-furoyl chloride. Other methods involve the use of substituted benzoic acids and various alkylamines. The synthesis of this compound is relatively straightforward and can be achieved with good yields.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to have selective cytotoxicity against tumor cells, with minimal effects on normal cells. This compound has been shown to induce tumor necrosis and inhibit tumor angiogenesis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-10-19(25-14)18-13-16(15-7-4-5-8-17(15)22-18)20(24)21-11-6-12-23(2)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUAHHMWQZRHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)sulfonylcyclopentyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7562845.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

![2-(benzotriazol-1-yl)-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7562914.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)

![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)

